molecular formula C22H29N3O4S B254029 N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

Cat. No. B254029
M. Wt: 431.6 g/mol
InChI Key: IDOFQPRNASJGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide, also known as BRL-15572, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a selective antagonist of the orexin receptor 1 (OX1R), which is a G-protein coupled receptor that plays a crucial role in regulating wakefulness and arousal.

Scientific Research Applications

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide has been studied extensively for its potential use in various scientific research applications, including neuropharmacology, sleep research, and drug development. As a selective antagonist of the OX1R, this compound has been shown to inhibit the wake-promoting effects of orexin-A, which is a neuropeptide that binds to the OX1R and OX2R. This compound has been used in several animal studies to investigate the role of orexin signaling in sleep-wake regulation, as well as in the development of novel therapeutics for sleep disorders.

Mechanism of Action

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide acts as a selective antagonist of the OX1R, which is a G-protein coupled receptor that is primarily expressed in the lateral hypothalamus. When orexin-A binds to the OX1R, it activates a signaling pathway that promotes wakefulness and arousal. By blocking the binding of orexin-A to the OX1R, this compound inhibits this signaling pathway and reduces wakefulness and arousal.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of orexin-A-induced cAMP production, the reduction of wakefulness and arousal in animal models, and the modulation of sleep architecture. This compound has also been shown to have a high selectivity for the OX1R over the OX2R, which may reduce the potential for off-target effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its high selectivity for the OX1R, which allows for specific targeting of this receptor without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other orexin receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several potential future directions for research on N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide, including the investigation of its effects on other physiological and behavioral processes, the development of more potent and selective orexin receptor antagonists, and the clinical testing of these compounds for the treatment of sleep disorders and other conditions. Additionally, further studies on the mechanism of action of this compound and other orexin receptor antagonists may provide insights into the regulation of sleep-wake cycles and the development of novel therapeutics.

Synthesis Methods

The synthesis of N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide involves several steps, including the reaction of 4-(dimethylamino)phenylpiperidin-1-ylmethanol with 1,3-benzodioxole-5-sulfonyl chloride in the presence of a base, followed by purification using column chromatography. This method has been described in detail in several research articles, and the yield and purity of the final product have been optimized through various modifications.

properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C22H29N3O4S/c1-24(2)18-8-6-17(7-9-18)20(25-12-4-3-5-13-25)15-23-30(26,27)19-10-11-21-22(14-19)29-16-28-21/h6-11,14,20,23H,3-5,12-13,15-16H2,1-2H3

InChI Key

IDOFQPRNASJGTP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.